2-(3-Morpholinopropyl)isoindoline-1,3-dione

Vue d'ensemble

Description

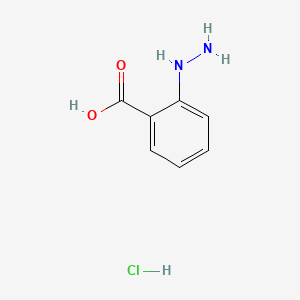

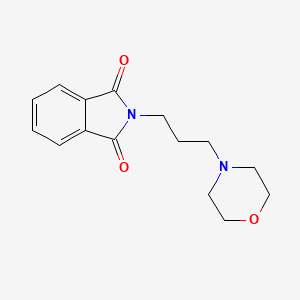

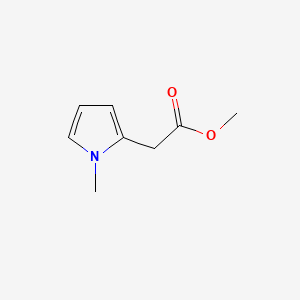

2-(3-Morpholinopropyl)isoindoline-1,3-dione, commonly referred to as MPIID, is a small molecule that has been used in a variety of scientific research applications. It is a cyclic compound made up of a morpholine ring and an isoindoline ring, and has a molecular weight of 186.25 g/mol. MPIID has a variety of applications in the field of biochemistry, such as being used as a substrate, a catalyst, and a reagent.

Applications De Recherche Scientifique

Green Catalytic Synthesis

Isoindoline-1,3-dione derivatives, including 2-(3-Morpholinopropyl)isoindoline-1,3-dione, are significant in various applications such as material science and medicine. A study emphasized developing a greener catalytic system for synthesizing these derivatives, using the Water Extract of Onion Peel Ash method. This approach offers advantages like avoiding harmful reagents and providing an alternative method for bio-waste management (Journal et al., 2019).

Crystal and Molecular Structure

The crystal and molecular structures of isoindoline-1,3-dione derivatives have been extensively studied. For instance, the structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was analyzed using X-ray single-crystal diffraction, revealing intermolecular C–H···O hydrogen bonds and a non-planar molecular structure (Duru et al., 2018).

Computational Chemistry Analysis

Computational chemistry methods have been employed to analyze the structure and properties of isoindoline-1,3-dione molecules. A study on 2-(2-iodophenyl)isoindoline-1,3-dione used Density Functional Theory (DFT) for theoretical calculations, including boundary orbitals, charge analysis, and Molecular Electrostatic Potential maps (Tarı & Demirtaş, 2022).

Pharmacological Applications

Dioxoisoindolines, a category to which this compound belongs, have been identified as pharmacophore groups in various drug-like molecules. They are potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. A specific study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, showing competitive inhibition and low toxicity (Andrade-Jorge et al., 2018).

Antimicrobial Studies

Isoindoline-1,3-diones have been explored for their antimicrobial properties. A compound synthesized as 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione displayed moderate antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Corrosion Inhibition

In the field of materials science, isoindoline-1,3-dione derivatives have been investigated as corrosion inhibitors. A study synthesized aza-pseudopeptides incorporating isoindoline-1,3-dione, which demonstrated efficient corrosion inhibition for mild steel in acidic conditions (Chadli et al., 2017).

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

It is known that isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

The isoindoline-1,3-dione derivatives were tested in silico (on the human dopamine receptor d2) to predict their affinities and some pharmacokinetic parameters .

Result of Action

It is known that isoindoline-1,3-dione derivatives can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been achieved using simple heating and relatively quick solventless reactions , suggesting that the synthesis process is environmentally friendly .

Analyse Biochimique

Cellular Effects

Some isoindoline-1,3-dione derivatives have been found to have inhibitory effects on the viability of cancer cells

Molecular Mechanism

Some isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2

Propriétés

IUPAC Name |

2-(3-morpholin-4-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14-12-4-1-2-5-13(12)15(19)17(14)7-3-6-16-8-10-20-11-9-16/h1-2,4-5H,3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSVFJDQAQTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218376 | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6820-95-7 | |

| Record name | 2-[3-(4-Morpholinyl)propyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6820-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006820957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(N'-morpholinopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)